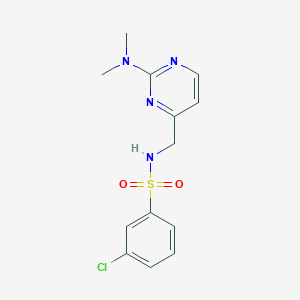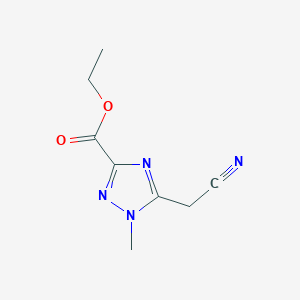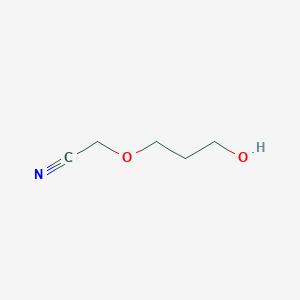
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide, commonly known as DMF-T, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. DMF-T is a member of the thiophene family, which is a group of organic compounds that contain a five-membered ring consisting of four carbon atoms and one sulfur atom.
作用机制
The mechanism of action of DMF-T is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-κB and Nrf2 pathways. DMF-T has been shown to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory genes. DMF-T has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and physiological effects:
DMF-T has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and modulation of immune responses. DMF-T has also been found to have neuroprotective effects, including the preservation of neuronal function and the prevention of neuroinflammation.
实验室实验的优点和局限性
One advantage of using DMF-T in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing adverse effects. Another advantage is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological diseases. However, one limitation of using DMF-T in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research of DMF-T. One direction is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another direction is the investigation of the optimal dosage and administration route for DMF-T in various therapeutic applications. Additionally, further research is needed to fully elucidate the mechanism of action of DMF-T and its potential interactions with other signaling pathways. Finally, the development of DMF-T analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.
合成方法
DMF-T can be synthesized by a multistep process, which involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride to form 2,5-dimethylfuran-3-carbonyl chloride. The resulting product is then reacted with 2-aminoethanol to form N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)thiophene-3-carboxamide. The overall yield of this process is around 50%, and the purity of the final product can be improved by recrystallization.
科学研究应用
DMF-T has been shown to have potential therapeutic applications in various scientific research fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In cancer treatment, DMF-T has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, DMF-T has been shown to protect neurons from oxidative stress and inflammation, which are major contributors to neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory therapy, DMF-T has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases.
属性
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-8-5-11(9(2)17-8)12(15)6-14-13(16)10-3-4-18-7-10/h3-5,7,12,15H,6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYLMVNVCKURGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]thiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2423950.png)
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)



![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)


![L-Serine, N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B2423965.png)
![3-chloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B2423966.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B2423969.png)
![(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2423971.png)
